molecular formula C35H37N3O10 B12428498 [(1S,2S,3R,4R,5R)-2-[[(4aR,6S,7R,8S,8aR)-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-4-azido-6,8-dioxabicyclo[3.2.1]octan-3-yl] acetate CAS No. 99541-23-8

[(1S,2S,3R,4R,5R)-2-[[(4aR,6S,7R,8S,8aR)-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-4-azido-6,8-dioxabicyclo[3.2.1]octan-3-yl] acetate

Cat. No.: B12428498
CAS No.: 99541-23-8
M. Wt: 659.7 g/mol
InChI Key: NPMNRMJFANMGJJ-ZEHHZTNWSA-N
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Description

The compound “[(1S,2S,3R,4R,5R)-2-[[(4aR,6S,7R,8S,8aR)-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-4-azido-6,8-dioxabicyclo[321]octan-3-yl] acetate” is a complex organic molecule with multiple functional groups, including azido, phenylmethoxy, and acetate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the pyrano[3,2-d][1,3]dioxin ring system, the introduction of the azido group, and the final acetylation. Each step requires specific reaction conditions, such as temperature control, solvent selection, and the use of catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The phenylmethoxy groups can be oxidized to form corresponding phenols.

    Reduction: The azido group can be reduced to an amine.

    Substitution: The acetate group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Formation of phenols.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology

The azido group in the compound can be used for bioorthogonal chemistry, allowing for the labeling and tracking of biomolecules in living systems.

Medicine

Industry

The compound can be used in the development of new materials, such as polymers with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, in bioorthogonal chemistry, the azido group can undergo a click reaction with alkynes, forming stable triazole linkages. This reaction is highly specific and can occur under mild conditions, making it suitable for use in living systems.

Comparison with Similar Compounds

Similar Compounds

    [(1S,2S,3R,4R,5R)-2-[[(4aR,6S,7R,8S,8aR)-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-4-azido-6,8-dioxabicyclo[3.2.1]octan-3-yl] acetate: Similar compounds may include those with slight variations in the functional groups or ring systems, such as different substituents on the phenyl rings or modifications to the azido group.

Uniqueness

This compound’s uniqueness lies in its combination of functional groups and ring systems, which provide a versatile platform for various chemical reactions and applications. The presence of the azido group, in particular, allows for bioorthogonal chemistry applications, setting it apart from other similar compounds.

Properties

CAS No.

99541-23-8

Molecular Formula

C35H37N3O10

Molecular Weight

659.7 g/mol

IUPAC Name

[(1S,2S,3R,4R,5R)-2-[[(4aR,6S,7R,8S,8aR)-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-4-azido-6,8-dioxabicyclo[3.2.1]octan-3-yl] acetate

InChI

InChI=1S/C35H37N3O10/c1-21(39)44-30-27(37-38-36)34-43-20-25(45-34)28(30)48-35-32(41-18-23-13-7-3-8-14-23)31(40-17-22-11-5-2-6-12-22)29-26(46-35)19-42-33(47-29)24-15-9-4-10-16-24/h2-16,25-35H,17-20H2,1H3/t25-,26+,27+,28+,29+,30+,31-,32+,33?,34+,35-/m0/s1

InChI Key

NPMNRMJFANMGJJ-ZEHHZTNWSA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@H]([C@@H]2OC[C@@H]([C@H]1O[C@H]3[C@@H]([C@H]([C@H]4[C@H](O3)COC(O4)C5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7)O2)N=[N+]=[N-]

Canonical SMILES

CC(=O)OC1C(C2OCC(C1OC3C(C(C4C(O3)COC(O4)C5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7)O2)N=[N+]=[N-]

Origin of Product

United States

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